![molecular formula C13H14N2O2S B231509 Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate CAS No. 15865-96-0](/img/structure/B231509.png)
Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
This compound is a specialty product used in proteomics research
Mode of Action
It has been studied for its inhibitory effects on the corrosion of aa6061 alloy in hydrochloric acid media . It acts as a mixed-type inhibitor, and its efficiency increases with the increase in inhibitor concentration and temperature .
Biochemical Pathways
Given its use in proteomics research , it may interact with various proteins and potentially influence multiple biochemical pathways
Result of Action
In the context of corrosion inhibition, it forms a protective film on the metal surface, reducing the rate of corrosion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate. For instance, its corrosion inhibition efficiency increases with temperature . Additionally, it should be stored at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with aniline and thiourea. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives with different functional groups .
Scientific Research Applications
Chemistry
Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate serves as a crucial building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions facilitate the formation of more complex molecules and derivatives.
Table 1: Chemical Reactions of this compound
Reaction Type | Products Formed | Common Reagents |
---|---|---|
Oxidation | Sulfoxides/Sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
Reduction | Amines/Alcohols | Lithium aluminum hydride, sodium borohydride |
Substitution | Thiazole Derivatives | Halogens, alkyl halides |
Biology
The compound exhibits significant biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that thiazole derivatives can act as enzyme inhibitors and ligands in receptor studies .
Case Study: Anticancer Activity
A study evaluated the anticancer effects of thiazole derivatives against liver carcinoma cell lines (HEPG2). The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .
Medicine
Thiazole derivatives are extensively researched for their therapeutic potential. This compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development .
Table 2: Biological Activities of this compound
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Inhibits bacterial growth | |
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Reduces inflammation markers |
Corrosion Inhibition
This compound has been studied for its effectiveness as a corrosion inhibitor for metals such as aluminum in acidic environments. The compound forms a protective film on metal surfaces, significantly reducing corrosion rates.
Case Study: Corrosion Inhibition Efficiency
Research demonstrated that the corrosion inhibition efficiency of this compound increases with temperature. Experiments showed up to a 90% reduction in corrosion rates at elevated temperatures compared to untreated samples.
Material Development
In addition to its protective properties in metal industries, this compound is also utilized in developing new materials with enhanced durability and resistance to environmental factors.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with an amino group instead of an anilino group.
2-Aminothiazole: A simpler thiazole derivative with a broad range of biological activities.
Pramipexole: Contains a thiazole moiety and is used in the treatment of Parkinson’s disease
Uniqueness
Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the anilino group enhances its potential as a ligand for various biological targets, making it a valuable compound for drug discovery and development .
Biological Activity
Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its role in various biological activities. The molecular formula is , and it has a molecular weight of approximately 253.31 g/mol. The thiazole moiety contributes to the compound's reactivity and interaction with biological targets.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole rings exhibit cytotoxic effects against various cancer cell lines.
- A study demonstrated that derivatives of thiazole showed significant activity against HepG2 hepatocellular carcinoma cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Structure-activity relationship (SAR) analyses suggest that substitutions on the phenyl ring are crucial for enhancing anticancer activity. Specifically, the presence of electron-donating groups increases potency .
Antimicrobial Activity
The compound also exhibits antimicrobial properties . Thiazoles have been investigated for their ability to inhibit bacterial growth and show promise as potential antibiotics.
- This compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria in vitro.
- Further studies indicated that modifications to the thiazole structure could enhance its antimicrobial efficacy.
Anticonvulsant Effects
Recent research has explored the anticonvulsant effects of thiazole derivatives. Compounds similar to this compound were tested in picrotoxin-induced seizure models.
- Some analogues displayed protective effects comparable to established anticonvulsants like sodium valproate, indicating a potential therapeutic role in epilepsy management .
Table: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound involve:
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of key regulatory proteins such as Bcl-2 and activation of caspases .
- Inhibition of Enzymatic Activity : Thiazoles are known to interact with various enzymes implicated in cancer progression and microbial resistance.
- Ion Channel Modulation : The anticonvulsant effects may be attributed to the compound's ability to modulate ion channels involved in neuronal excitability.
Properties
IUPAC Name |
ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-9(2)14-13(18-11)15-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXNEYSGMWEITA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355588 | |
Record name | Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15865-96-0 | |
Record name | Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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